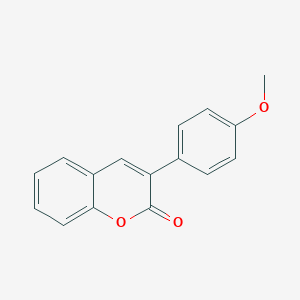

3-(4-Methoxyphenyl)-2H-chromen-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDECIIDIVZISJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351002 | |

| Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-33-1 | |

| Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 3-Arylcoumarins via the Perkin Reaction: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities that have positioned it as a cornerstone for the development of novel therapeutic agents. Among the various synthetic routes to this important class of compounds, the Perkin reaction stands out as a direct and versatile method. This in-depth technical guide provides a comprehensive overview of the synthesis of 3-arylcoumarins via the Perkin reaction, designed for researchers, scientists, and professionals in the field of drug development. The guide delves into the mechanistic intricacies of the reaction, offers detailed and field-proven experimental protocols, presents a comparative analysis of different synthetic approaches, and discusses the critical role of 3-arylcoumarins in modern drug discovery.

Introduction: The Significance of the 3-Arylcoumarin Moiety

3-Arylcoumarins are a class of naturally occurring and synthetic compounds characterized by a coumarin nucleus with an aryl group at the 3-position.[1] This structural motif is an isostere of isoflavones and can be considered a hybrid of coumarin and resveratrol, two molecules of significant biological importance. The unique architecture of 3-arylcoumarins allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and anti-diabetic properties.[1] Consequently, the development of efficient and scalable synthetic methods for accessing novel 3-arylcoumarin derivatives is of paramount importance for advancing drug discovery programs.

The Perkin reaction, first described by William Henry Perkin in 1868, offers a classical yet highly relevant approach to the synthesis of α,β-unsaturated aromatic acids and their derivatives.[2][3] Its application to the synthesis of 3-arylcoumarins, through the condensation of a salicylaldehyde derivative with a phenylacetic acid, remains one of the most direct and reliable methods available.[1] This guide will explore the nuances of this reaction, providing the necessary technical details to empower researchers in their synthetic endeavors.

The Mechanism of the Perkin Reaction in 3-Arylcoumarin Synthesis

The synthesis of 3-arylcoumarins via the Perkin reaction is not a simple one-step condensation. It proceeds through a series of well-defined intermediates, with the key transformation being an intramolecular aldol-type condensation. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The generally accepted mechanism involves the following key steps:

-

Formation of the Phenylacetate Anhydride: In the presence of a dehydrating agent, such as acetic anhydride or N,N'-dicyclohexylcarbodiimide (DCC), the phenylacetic acid is converted to its corresponding mixed anhydride.

-

Enolate Formation: A base, typically a tertiary amine like triethylamine or the salt of the carboxylic acid, deprotonates the α-carbon of the anhydride to form an enolate.

-

Aldol-Type Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde to form an alkoxide intermediate.

-

Intramolecular Acylation and Cyclization: The alkoxide attacks the more electrophilic carbonyl group of the mixed anhydride, leading to the formation of an O-acetylated intermediate and subsequent intramolecular cyclization to form a lactone ring.

-

Dehydration: The final step involves the elimination of a molecule of water to afford the α,β-unsaturated 3-arylcoumarin product.

A critical insight into the mechanism is the role of the O-acetylated salicylaldehyde as an obligatory intermediate, which then undergoes a base-catalyzed intramolecular aldol-type condensation.[4]

Below is a DOT language script to generate a diagram illustrating the key steps of the reaction mechanism.

Caption: Key mechanistic steps in the Perkin reaction for 3-arylcoumarin synthesis.

Experimental Protocols for the Synthesis of 3-Arylcoumarins

The versatility of the Perkin reaction allows for several experimental modifications to suit different substrates and laboratory capabilities. Below are detailed protocols for conventional, microwave-assisted, and solvent-free synthesis.

Protocol 1: Conventional Synthesis using N,N'-Dicyclohexylcarbodiimide (DCC)

This protocol is a reliable method for the synthesis of a variety of 3-arylcoumarins with good yields.[5][6]

Materials:

-

Substituted salicylaldehyde (1.0 mmol)

-

Substituted phenylacetic acid (1.2 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)

-

Triethylamine (Et3N) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted salicylaldehyde (1.0 mmol) and substituted phenylacetic acid (1.2 mmol) in anhydrous DMF (5 mL), add triethylamine (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add DCC (1.5 mmol) to the reaction mixture in one portion.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the precipitated dicyclohexylurea (DCU).

-

Dilute the filtrate with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-arylcoumarin.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a green and efficient alternative to conventional heating, often leading to higher yields and significantly reduced reaction times.[7]

Materials:

-

Substituted salicylaldehyde (1.0 mmol)

-

Substituted phenylacetic acid (1.2 mmol)

-

Acetic anhydride (2.0 mmol)

-

Anhydrous potassium carbonate (K2CO3) (1.5 mmol)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted salicylaldehyde (1.0 mmol), substituted phenylacetic acid (1.2 mmol), acetic anhydride (2.0 mmol), and anhydrous potassium carbonate (1.5 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined for specific substrates.

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Comparative Analysis of Synthetic Protocols

The choice of synthetic protocol can significantly impact the yield, purity, and environmental footprint of the 3-arylcoumarin synthesis. The following table provides a comparative overview of the different methods.

| Parameter | Conventional (DCC) | Microwave-Assisted (Solvent-Free) |

| Reaction Time | 12-24 hours | 5-15 minutes |

| Typical Yields | 50-80%[5][6] | 70-95% |

| Energy Consumption | High | Low |

| Solvent Usage | High (DMF) | None or minimal |

| Byproducts | Dicyclohexylurea (DCU) | Acetic acid |

| Scalability | Moderate | Can be challenging for large scale |

| Substrate Scope | Broad | Generally broad, but optimization may be needed |

Characterization of 3-Arylcoumarins

The synthesized 3-arylcoumarins must be rigorously characterized to confirm their structure and purity. The primary analytical techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals include the C4-H proton of the coumarin ring (a singlet typically around δ 8.0 ppm) and the aromatic protons of both the coumarin and the 3-aryl substituent.[8][9]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. Key signals include the carbonyl carbon (C2) of the lactone (around δ 160 ppm) and the olefinic carbons C3 and C4.[8][9]

-

-

Infrared (IR) Spectroscopy:

-

The most prominent absorption band is the C=O stretching vibration of the lactone ring, typically observed in the range of 1700-1740 cm⁻¹. Other characteristic bands include C=C stretching of the aromatic rings and the pyrone ring.

-

-

Mass Spectrometry (MS):

Below is a DOT language script to generate a diagram for a typical experimental workflow.

Caption: A generalized experimental workflow for the synthesis and characterization of 3-arylcoumarins.

Applications in Drug Development

The 3-arylcoumarin scaffold is a versatile platform for the design of new drug candidates. The substitution pattern on both the coumarin nucleus and the 3-aryl ring can be readily modified using the Perkin reaction, allowing for the generation of large libraries of compounds for biological screening.

Some notable therapeutic applications of 3-arylcoumarins include:

-

Anti-cancer Agents: Many 3-arylcoumarin derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1]

-

Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases.[1]

-

Monoamine Oxidase (MAO) Inhibitors: Certain 3-arylcoumarins have shown selective inhibition of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[12]

-

Antioxidants: The phenolic hydroxyl groups often present in 3-arylcoumarins contribute to their ability to scavenge free radicals.[1]

-

Anti-diabetic Agents: Some derivatives have shown potential in managing blood glucose levels.

The continued exploration of the Perkin reaction and its application to the synthesis of novel 3-arylcoumarins will undoubtedly fuel the discovery of new and effective therapeutic agents.

Conclusion

The Perkin reaction remains a powerful and relevant tool for the synthesis of medicinally important 3-arylcoumarins. Its directness, versatility, and adaptability to modern synthetic techniques like microwave irradiation make it an attractive choice for both academic and industrial researchers. A thorough understanding of the reaction mechanism, coupled with the selection of appropriate experimental protocols, allows for the efficient and reliable production of a diverse range of 3-arylcoumarin derivatives. As the demand for novel drug candidates continues to grow, the strategic application of the Perkin reaction will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

-

Zheng, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1359. [Link]

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6805. [Link]

-

Efficient Synthesis of 3‐Substituted Coumarins. (2025). Request PDF. [Link]

-

Jung, J.-W., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2417. [Link]

-

Majumder, P. L., & Majumder, S. (n.d.). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction from salicylaldehyde and a Novel Synthesis of 1,1-diphenyl-2(2'-hydroxyphenyl) ethene from O-α,α-diphenylacetylsalicylaldehyde with Et3N. Sciforum. [Link]

-

Perkin reaction. (2023, December 2). In Wikipedia. [Link]

-

Matos, M. J., et al. (2014). Insight into the functional and structural properties of 3-arylcoumarin as an interesting scaffold in monoamine oxidase B inhibition. ChemMedChem, 9(7), 1494-1504. [Link]

-

A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]

-

Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta universitatis - series: Physics, Chemistry and Technology, 11(1), 97-105. [Link]

-

3-Arylcoumarins: Synthesis and potent anti-inflammatory activity. (2025). Request PDF. [Link]

-

3-Acetylcoumarin. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Mumtazuddin, S., et al. (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4947. [Link]

-

Mustafa, Y. F., et al. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. Systematic Reviews in Pharmacy, 11(6), 598-611. [Link]

-

Matos, M. J., et al. (n.d.). Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. Sciforum. [Link]

-

Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta universitatis - series: Physics, Chemistry and Technology, 11(1), 97-105. [Link]

-

Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2013). Molecules, 18(9), 10737-10748. [Link]

-

Perkin Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2022). Arabian Journal of Chemistry, 15(1), 103520. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules, 25(21), 5022. [Link]

-

Introduction to Perkin reaction its mechanism and examples.pdf. (2019, April 2). Slideshare. [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). International Journal of Analytical Chemistry, 2011, 814280. [Link]

-

Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. (2014). Molecules, 19(9), 13093-13103. [Link]

-

New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. (2015). Molecules, 20(8), 14044-14055. [Link]

-

Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins. (2025). Request PDF. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. sciforum.net [sciforum.net]

- 5. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamopen.com [benthamopen.com]

- 11. mdpi.com [mdpi.com]

- 12. Insight into the functional and structural properties of 3-arylcoumarin as an interesting scaffold in monoamine oxidase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxyphenyl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The coumarin nucleus, a prominent feature in a vast array of natural products, represents a "privileged scaffold" in medicinal chemistry. Its inherent bioactivity and synthetic tractability have led to the development of numerous derivatives with significant therapeutic potential. Within this diverse family, the 3-arylcoumarins have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on a specific and noteworthy member of this class: 3-(4-Methoxyphenyl)-2H-chromen-2-one .

This document moves beyond a simple recitation of facts. As a senior application scientist, the aim is to provide a comprehensive and practical understanding of this molecule, grounded in established chemical principles and experimental insights. We will delve into its fundamental chemical properties, explore a robust synthetic strategy with a detailed protocol, and analyze its spectral signature. Furthermore, we will discuss its potential biological significance and explore plausible mechanisms of action, providing a solid foundation for researchers and drug development professionals seeking to harness the therapeutic promise of this intriguing molecule.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any research or development setting. These parameters govern its solubility, stability, and interactions with biological systems. While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its properties based on the well-established chemistry of 3-arylcoumarins.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale and Significance |

| Molecular Formula | C₁₆H₁₂O₃ | The elemental composition dictates the molecular weight and is the first piece of information for any structural elucidation. |

| Molecular Weight | 252.27 g/mol | Crucial for all stoichiometric calculations in synthesis and for interpreting mass spectrometry data. |

| Appearance | White to off-white or pale yellow crystalline solid | The color can be an indicator of purity. The crystalline nature suggests a well-ordered solid-state structure. |

| Melting Point | Expected in the range of 150-180 °C | The melting point is a key indicator of purity. A sharp melting range suggests a highly pure compound. The prediction is based on structurally similar 3-arylcoumarins. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform, ethyl acetate); sparingly soluble in alcohols; practically insoluble in water. | Knowledge of solubility is critical for designing reaction conditions, purification methods (crystallization), and for preparing solutions for biological assays. The aromatic nature and the lactone ring contribute to its hydrophobicity. |

| Lipophilicity (LogP) | Predicted to be in the range of 3.0-3.5 | The octanol-water partition coefficient (LogP) is a crucial parameter in drug design, influencing membrane permeability and pharmacokinetic properties. A value in this range suggests good potential for oral bioavailability. |

Synthesis of this compound: A Practical Approach

The synthesis of 3-arylcoumarins is well-established, with the Perkin reaction being a cornerstone method.[1] This reaction provides a reliable and efficient route to the 3-phenylcoumarin scaffold.[1] The synthesis of this compound can be achieved through the condensation of salicylaldehyde with 4-methoxyphenylacetic acid.

The Perkin Reaction: A Mechanistic Overview

The Perkin reaction, in this context, involves the base-catalyzed condensation of salicylaldehyde with the anhydride of 4-methoxyphenylacetic acid (which is formed in situ). The reaction proceeds through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate.[2] The choice of base and reaction conditions is critical for achieving a good yield and minimizing side products. Triethylamine is a commonly used base for this transformation.[3]

Diagram 1: The Perkin Reaction for the Synthesis of this compound

Caption: A simplified workflow of the Perkin reaction for synthesizing the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

Salicylaldehyde

-

4-Methoxyphenylacetic acid

-

Acetic anhydride

-

Triethylamine

-

Toluene

-

Ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (1.0 eq), 4-methoxyphenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq).

-

Addition of Base: To the stirred mixture, add triethylamine (2.0 eq) dropwise. Rationale: Triethylamine acts as the base to catalyze the condensation reaction.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 4-6 hours.[3] Rationale: The elevated temperature is necessary to drive the condensation and cyclization to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water and stir vigorously for 30 minutes to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes any remaining triethylamine, the bicarbonate wash removes unreacted acetic anhydride and acidic impurities, and the brine wash removes residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from ethanol can be employed to obtain the pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of 3-arylcoumarins and related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals and Interpretation |

| ¹H NMR | * ~ 3.8 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons. |

-

~ 6.9-7.0 ppm (d, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring ortho to the methoxy group.

-

~ 7.2-7.6 ppm (m, 6H): A complex multiplet region for the remaining aromatic protons of the coumarin and methoxyphenyl rings.

-

~ 7.8 ppm (s, 1H): A characteristic singlet for the proton at the C4 position of the coumarin ring. | | ¹³C NMR | * ~ 55 ppm: Signal for the methoxy carbon (-OCH₃).

-

~ 114-135 ppm: A series of signals corresponding to the aromatic carbons.

-

~ 140-155 ppm: Signals for the quaternary carbons of the aromatic rings and the C4a and C8a carbons of the coumarin ring.

-

~ 160 ppm: A downfield signal for the lactone carbonyl carbon (C=O). | | FTIR (cm⁻¹) | * ~ 3050-3100: C-H stretching of the aromatic rings.

-

~ 2850-2950: C-H stretching of the methoxy group.

-

~ 1700-1730: A strong absorption band characteristic of the lactone carbonyl (C=O) stretching.[4]

-

~ 1600-1620: C=C stretching of the aromatic rings and the coumarin double bond.

-

~ 1250 & 1030: Asymmetric and symmetric C-O-C stretching of the ether linkage. | | Mass Spectrometry (EI) | * m/z 252 [M]⁺: The molecular ion peak.

-

m/z 224 [M-CO]⁺: A significant fragment corresponding to the loss of a carbon monoxide molecule from the lactone ring, a characteristic fragmentation pattern for coumarins.[5] |

Biological Significance and Potential Mechanisms of Action

The 3-arylcoumarin scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[6][7] While specific studies on this compound are limited, its structural features suggest several avenues for its potential therapeutic applications.

Anticancer and Pro-Apoptotic Effects

Many 3-arylcoumarin derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6][8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] For instance, some 3-arylcoumarins have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are implicated in a multitude of chronic diseases. The 3-arylcoumarin framework is known to possess both anti-inflammatory and antioxidant activities.[9] The antioxidant effect may be attributed to the ability of the phenolic and methoxy-substituted aromatic rings to scavenge free radicals.

A particularly interesting study on the closely related compound, 7-hydroxy-3-(4'-methoxyphenyl) coumarin (C12) , revealed its role as a direct activator of SIRT3 (Sirtuin 3) .[10] SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and mitigating oxidative stress.[10] Activation of SIRT3 by C12 was shown to attenuate bleomycin-induced pulmonary fibrosis by enhancing the activity of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[10] This finding provides a compelling hypothesis for a potential mechanism of action for this compound.

Diagram 2: Potential SIRT3-Mediated Antioxidant Pathway

Caption: A hypothesized mechanism of action involving SIRT3 activation.

Enzyme Inhibition

3-Arylcoumarins have also been identified as inhibitors of various enzymes, including monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[11] The specific inhibitory profile of this compound against a panel of enzymes would be a valuable area of future investigation.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While this guide provides a comprehensive overview based on established principles and data from related compounds, further experimental validation is crucial.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The synthesis of this compound following the outlined protocol and its full spectroscopic characterization to confirm its structure and purity.

-

Biological Screening: A broad-based biological screening against a panel of cancer cell lines and in assays for anti-inflammatory, antioxidant, and enzyme inhibitory activities.

-

Mechanism of Action Studies: Investigation into its potential to activate SIRT3 and its downstream effects on cellular oxidative stress.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with modifications to both the coumarin and the 4-methoxyphenyl rings to understand the structural requirements for optimal biological activity.

References

-

Sciforum. Further Evidence for the Mechanism of Formation of. Sciforum. Available from: [Link].

-

Zhao, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Frontiers in Chemistry, 10, 848773. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and Optical Properties of Newly Synthesized 3,3'-((4-Methoxyphenyl) Methylene) Bis(4-Hydroxy-2H-Chromen-2-One) Molecule. ResearchGate. Available from: [Link].

-

Taylor & Francis Online. 3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress. Taylor & Francis Online. Available from: [Link].

-

IntechOpen. Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. IntechOpen. Available from: [Link].

-

ResearchGate. 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-... ResearchGate. Available from: [Link].

-

ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of Some Novel 3-Cinnamoyl-4-Hydroxy-2H-Chromen- 2- ones as Antimalarial Agents. ResearchGate. Available from: [Link].

-

PubMed. 7-Hydroxy-3-(4'-methoxyphenyl) coumarin (C12) attenuates bleomycin-induced acute lung injury and fibrosis through activation of SIRT3. PubMed. Available from: [Link].

-

MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available from: [Link].

-

PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available from: [Link].

-

ResearchGate. (PDF) Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. ResearchGate. Available from: [Link].

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available from: [Link].

-

Der Pharma Chemica. Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link].

-

MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. Available from: [Link].

-

PubMed. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PubMed. Available from: [Link].

-

ResearchGate. 7-Oxy-3-(3,4,5-trimethoxyphenyl)coumarin substituted phthalonitrile derivatives as fluorescent sensors for detection of Fe3+ ions: Experimental and theoretical study. ResearchGate. Available from: [Link].

-

ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. Available from: [Link].

-

International Journal of Research in Engineering and Science. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. Available from: [Link].

-

Encyclopedia.pub. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. Available from: [Link].

-

ResearchGate. Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. ResearchGate. Available from: [Link].

-

MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available from: [Link].

-

SciSpace. An overview on synthesis and reactions of coumarin based compounds. SciSpace. Available from: [Link].

-

National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1H-isochromen-1-one. National Center for Biotechnology Information. Available from: [Link].

-

Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. Available from: [Link].

-

PubMed. 3-Arylcoumarins as highly potent and selective monoamine oxidase B inhibitors: Which chemical features matter? PubMed. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijres.org [ijres.org]

- 5. benthamopen.com [benthamopen.com]

- 6. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 7-Hydroxy-3-(4'-methoxyphenyl) coumarin (C12) attenuates bleomycin-induced acute lung injury and fibrosis through activation of SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Arylcoumarins as highly potent and selective monoamine oxidase B inhibitors: Which chemical features matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical properties of substituted 3-phenylcoumarins

An In-depth Technical Guide to the Photophysical Properties of Substituted 3-Phenylcoumarins

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 3-phenylcoumarin scaffold is a cornerstone in the development of advanced fluorescent probes and pharmacologically active agents.[1][2][3] Its rigid, planar structure combined with a highly tunable π-conjugated system endows it with remarkable photophysical properties that are exquisitely sensitive to both structural modifications and the local microenvironment. This guide provides a comprehensive exploration of these properties, moving from fundamental principles of absorption and emission to the nuanced effects of chemical substitution and solvent interactions. By explaining the causality behind experimental observations and providing validated protocols, this document serves as a practical resource for professionals seeking to harness the full potential of substituted 3-phenylcoumarins in their research and development endeavors.

The 3-Phenylcoumarin Core: A Privileged Scaffold

The 3-phenylcoumarin framework consists of a benzene ring fused to an α-pyrone ring, with a phenyl substituent at the 3-position. This arrangement creates an extended π-electron system that is the origin of its rich photophysical behavior. Structurally, it can be considered an isostere of isoflavones or a hybrid of coumarin and resveratrol, molecules of significant biological and chemical interest.[1][4] The true power of this scaffold lies in its synthetic tractability; nearly every position can be modified, allowing for precise control over its electronic and, consequently, its optical properties.[1][5]

Caption: Core structure of 3-phenylcoumarin with key substitution sites.

Fundamental Photophysical Processes

The fluorescence of 3-phenylcoumarins is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism.[6][7] Upon absorption of a photon (typically UV-A or blue light), an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In substituted coumarins, the HOMO is often localized on the electron-rich portion of the molecule (the donor), while the LUMO is localized on the electron-deficient portion (the acceptor, typically involving the lactone carbonyl). This photoinduced redistribution of electron density creates a new, highly polar excited state that is responsible for the fluorescent emission.

-

Absorption (π → π* Transition): The primary absorption band in 3-phenylcoumarins corresponds to a π → π* electronic transition within the conjugated system.[6] The position of this band (λabs) is sensitive to structural modifications that alter the energy gap between the ground and excited states.

-

Fluorescence and Stokes Shift: Following excitation, the molecule relaxes to a lower vibrational level of the excited state before emitting a photon to return to the ground state. This emitted light is the fluorescence. Because energy is lost during relaxation, the emitted photon has lower energy (longer wavelength, λem) than the absorbed photon. The difference between the absorption and emission maxima (λem - λabs) is known as the Stokes Shift .[6] A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

The Decisive Role of Substituents: Tuning Optical Properties

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is the most powerful tool for modulating the photophysical properties of 3-phenylcoumarins. This "push-pull" architecture directly manipulates the energy of the ICT state.

Electron-Donating Groups (EDGs)

When placed on the coumarin ring (commonly at position 7) or the phenyl ring, EDGs like amino (-NR₂), hydroxyl (-OH), or methoxy (-OCH₃) groups increase the electron density of the ground state.[8][9]

-

Causality: EDGs raise the energy of the HOMO more significantly than the LUMO. This reduces the HOMO-LUMO energy gap, requiring less energy for excitation.

-

Effect: The result is a bathochromic (red) shift in both the absorption and emission spectra.[9] Furthermore, by enhancing the charge transfer character of the excited state, EDGs often lead to a significant increase in the fluorescence quantum yield (ΦF), making the molecule a brighter fluorophore.[8][10][11]

Electron-Withdrawing Groups (EWGs)

EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) lower the energy of the molecular orbitals, particularly the LUMO.[12]

-

Causality: Their effect is more complex. While they can enhance the "pull" aspect of the ICT mechanism, strong EWGs can also introduce non-radiative decay pathways (e.g., intersystem crossing to the triplet state), which compete with fluorescence.

-

Effect: The spectral shift can vary, but strong EWGs often lead to a decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching.[9][10] However, when used judiciously in combination with strong donors, they can produce compounds with very large Stokes shifts.

Caption: The "push-pull" mechanism driving fluorescence in substituted coumarins.

Summary of Substituent Effects

The following table summarizes the typical effects of common substituents on the photophysical properties of 3-phenylcoumarins.

| Substituent | Typical Position(s) | Effect on λabs / λem | Effect on Quantum Yield (ΦF) | Key Insight |

| -N(CH₃)₂ / -NEt₂ | 7, 4' | Strong Bathochromic Shift | Strong Increase | A powerful EDG that significantly enhances brightness and red-shifts emission.[9][10] |

| -OH | 7, 8, 4' | Bathochromic Shift | Varies; pH-sensitive | Can enable ESIPT (see Section 5) and its fluorescence is often pH-dependent.[1] |

| -OCH₃ | 7, 4' | Bathochromic Shift | Increase | Provides a stable red-shift and enhances quantum yield without pH sensitivity.[8] |

| -Cl, -Br | 6, 3' | Minor Shift | Can increase via heavy atom effect | Halogens can promote intersystem crossing but have also been used to improve pharmacological activity.[1][13] |

| -NO₂ | 4' | Varies | Strong Decrease (Quenching) | A powerful EWG that typically quenches fluorescence through non-radiative pathways.[9][10] |

| -CN | 4' | Varies | Decrease | A strong EWG that can be used to modulate the ICT character.[12] |

Environmental Sensitivity: Solvatochromism

Solvatochromism is the change in the color of a solute (i.e., its absorption or emission spectrum) with a change in the polarity of the solvent.[14] 3-phenylcoumarins are excellent examples of solvatochromic dyes due to the significant change in their dipole moment upon excitation.

-

Mechanism: The ground state of a typical "push-pull" 3-phenylcoumarin is moderately polar. The ICT excited state, however, is highly polar. In polar solvents, the solvent molecules reorient around the fluorophore to stabilize this highly polar excited state. This stabilization lowers the energy of the excited state more than the ground state.

-

Observation: This leads to positive solvatochromism , where an increase in solvent polarity causes a progressive bathochromic (red) shift in the fluorescence emission spectrum.[6] This property is invaluable, as it allows the fluorophore to act as a probe for its local environment, for example, to report on the polarity of a protein's binding pocket or changes within a cell membrane.

Advanced Phenomena: Excited-State Intramolecular Proton Transfer (ESIPT)

Certain structural arrangements in 3-phenylcoumarins can lead to a fascinating photophysical process known as ESIPT.[15] This requires a proton-donating group (like -OH) and a proton-accepting group (like the lactone carbonyl) to be in close spatial proximity.

-

Mechanism: Upon excitation, the acidity of the -OH group and the basicity of the C=O group increase dramatically. This triggers an ultrafast transfer of the proton from the donor to the acceptor, forming an excited-state tautomer.[16][17]

-

Signature: The key observational evidence for ESIPT is dual fluorescence . The molecule emits from both the original "normal" excited state (N) and the proton-transferred "tautomer" excited state (T). Because the tautomer is a different chemical species with a different electronic structure, its emission is significantly red-shifted, resulting in a very large, anomalous Stokes shift. This phenomenon has been exploited to create highly sensitive fluorescent probes.[15]

Caption: Energy diagram for the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Experimental Workflows: A Self-Validating Approach

Accurate and reproducible characterization of photophysical properties is paramount. The following protocols are designed as a self-validating system, ensuring data integrity.

Protocol: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the purified 3-phenylcoumarin derivative and dissolve it in a known volume (e.g., 10 mL) of a high-purity spectroscopic grade solvent (e.g., DMSO, Acetonitrile) to create a ~10⁻³ M stock solution. Store in the dark, refrigerated.

-

Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions.

-

For UV-Vis Absorption: Dilute to a concentration range of 1-10 µM (1 x 10⁻⁶ to 1 x 10⁻⁵ M). The goal is to achieve a maximum absorbance between 0.1 and 1.0.

-

For Fluorescence: Further dilute to a concentration range of 0.1-1 µM (1 x 10⁻⁷ to 1 x 10⁻⁶ M). For quantum yield measurements, the absorbance at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[10]

-

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer and a research-grade spectrofluorophotometer.

-

Baseline Correction: Run a baseline spectrum with a cuvette containing only the pure solvent to be used for the sample.

-

Absorption Measurement: Record the absorption spectrum of the sample from ~250 nm to ~600 nm. Identify the wavelength of maximum absorbance (λabs).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorophotometer to the measured λabs.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[10]

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm. Identify the wavelength of maximum emission (λem).

-

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

This protocol uses a well-characterized fluorescent standard to determine the quantum yield of an unknown sample.

-

Standard Selection: Choose a fluorescent standard whose absorption spectrum overlaps with the sample's absorption. Common standards include Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) or Rhodamine B in ethanol (ΦF ≈ 0.70).[11]

-

Data Acquisition:

-

Prepare a series of 3-5 dilutions of both the sample and the standard, ensuring the absorbance of each solution at the chosen excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each measured spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear.

-

Determine the gradient (slope) of the best-fit line for both the sample (Gradx) and the standard (Gradstd).

-

-

Calculation: Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

Where:

-

Φstd is the known quantum yield of the standard.

-

Gradx and Gradstd are the gradients from the plots.

-

ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term cancels out).

-

Caption: Workflow for determining relative fluorescence quantum yield.

Conclusion: From Molecular Design to Application

The photophysical properties of substituted 3-phenylcoumarins are a direct and predictable consequence of their molecular architecture. By understanding the interplay between the core scaffold, substituent electronics, and environmental factors, researchers can rationally design molecules with tailored optical characteristics. This control enables the development of next-generation tools for a wide range of applications, from highly specific fluorescent sensors for medical diagnostics to advanced probes for cellular imaging and potent pharmacological agents whose actions can be monitored in real-time.[1][4][5][7] The principles and protocols outlined in this guide provide a robust framework for the successful characterization and application of this versatile and powerful class of fluorophores.

References

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755. [Link]

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. [Link]

-

Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6. [Link]

-

Yamaji, M., et al. (2021). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Advances, 11(35), 21535-21542. [Link]

-

Singh, A., et al. (2015). Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 80-84. [Link]

-

Demeter, A., et al. (2007). Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study. The Journal of Physical Chemistry A, 111(42), 10824-10834. [Link]

-

Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. ResearchGate. [Link]

-

Matos, M. J., et al. (2012). 3-Phenylcoumarin. ResearchGate. [Link]

-

Chauhan, A., et al. (2016). Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3660-3664. [Link]

-

Samundeeswari, S., et al. (2020). Photo-physical study of coumarins in aqueous organic solvents: An experimental and theoretical approach. Journal of Molecular Liquids, 311, 113331. [Link]

-

Srujana, K., et al. (2017). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Records of Natural Products, 11(5), 459-468. [Link]

-

Hansen, M. G., et al. (2013). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 135(34), 12797-12804. [Link]

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. ResearchGate. [Link]

-

Olmedo, D. A., et al. (2012). The synthesis of the 3-phenylcoumarins 7–17. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(42), 25056-25072. [Link]

-

Mandal, S., et al. (2020). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 25(11), 2686. [Link]

-

Staszilo, P., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Sanchez-Cano, C., et al. (2024). Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential. Chemical Society Reviews. [Link]

-

Flores-Alamo, M., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3717. [Link]

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Semantic Scholar. [Link]

-

Ferreira, M., et al. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Chemical Society Reviews. [Link]

-

Wikipedia. (2024). Solvatochromism. [Link]

-

Laatsch, H., et al. (1986). Excited-state intramolecular proton transfer in 3-hydroxylflavone isolated in solid argon: fluoroescence and fluorescence-excita. The Journal of Physical Chemistry, 90(22), 5345-5356. [Link]

-

Becic, E., et al. (2014). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]

-

Samundeeswari, S., et al. (2017). Dual Fluorescence and Solvatochromic Study on 3-Acyl Coumarins. Journal of Fluorescence, 27(4), 1247-1255. [Link]

-

Ghaffari, F., et al. (2021). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering, 6(11), 934-947. [Link]

Sources

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00858A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. acgpubs.org [acgpubs.org]

- 12. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solvatochromism - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

The 3-Phenylcoumarin Scaffold: A Privileged Motif for Potent and Selective Monoamine Oxidase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters, making them significant targets in the development of therapeutics for neurodegenerative and psychiatric disorders. The 3-phenylcoumarin scaffold has emerged as a promising framework for the design of potent and selective MAO inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylcoumarin derivatives, delving into the intricate interplay between chemical structure and inhibitory potency against both MAO isoforms. We will explore the causal effects of substituent modifications on both the coumarin nucleus and the 3-phenyl ring, supported by quantitative data and molecular modeling insights. Furthermore, this guide furnishes detailed, field-proven methodologies for the synthesis of 3-phenylcoumarin analogs via the Perkin condensation and for the in vitro evaluation of their MAO inhibitory activity using a fluorometric assay, ensuring scientific integrity and reproducibility.

Introduction: Monoamine Oxidases as Therapeutic Targets

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Two distinct isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2] Conversely, MAO-B primarily degrades dopamine and phenylethylamine, and its inhibition is a well-established strategy for increasing dopamine levels in the brain, offering therapeutic benefits for neurodegenerative conditions like Parkinson's disease.[2][3] The development of selective MAO inhibitors is crucial to minimize off-target effects, such as the "cheese effect" associated with non-selective MAO-A inhibition.[2]

The coumarin nucleus, a benzopyrone structure, is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities.[3] Notably, the 3-phenylcoumarin framework has been identified as a particularly promising starting point for the development of potent and selective MAO inhibitors, primarily targeting the MAO-B isoform.[4][5]

The Core Directive: Deconstructing the Structure-Activity Relationship of 3-Phenylcoumarins

The inhibitory potency and selectivity of 3-phenylcoumarins against MAO-A and MAO-B are profoundly influenced by the nature and position of substituents on both the coumarin core and the pendant 3-phenyl ring. A systematic exploration of these structural modifications provides a clear roadmap for rational drug design.

The Pivotal Role of the 3-Phenyl Moiety

The presence of the phenyl ring at the 3-position of the coumarin scaffold is a critical determinant of MAO inhibitory activity. In its absence, the inhibitory effect is significantly diminished or completely lost.[3] This highlights the essential role of the 3-phenyl group in anchoring the molecule within the active site of the enzyme.

Substitution Patterns on the Coumarin Nucleus: Fine-Tuning Activity and Selectivity

Modifications to the benzopyrone core of the 3-phenylcoumarin scaffold offer a powerful means to modulate inhibitory characteristics.

-

Position 4: The presence of a hydroxyl group at the 4-position generally leads to a decrease in MAO-B inhibitory activity compared to the unsubstituted counterparts.[6][7] For instance, 6-chloro-3-phenylcoumarins lacking a substituent at the 4-position were found to be more potent MAO-B inhibitors than their 4-hydroxylated analogs.[7]

-

Position 6: Substitution at the 6-position with a halogen, such as chlorine, has been shown to enhance MAO-B inhibitory activity and selectivity.[8] The compound 6-chloro-3-(3′-methoxyphenyl)coumarin emerged as an exceptionally potent and selective MAO-B inhibitor with an IC50 value of 0.001 µM.[7] A methyl group at this position has also been associated with high MAO-B selectivity.[9]

-

Position 7: The nature of the substituent at the 7-position can significantly affect specificity and selectivity.[5] For example, the introduction of a 7-aminoalkoxy chain has been explored in the design of multitarget ligands for Alzheimer's disease.[9]

-

Position 8: An 8-hydroxy substitution, particularly in conjunction with a 4'-hydroxyphenyl group, has been noted for its antioxidant properties, which can be a desirable feature in neuroprotective agents.[8]

The Influence of Substituents on the 3-Phenyl Ring

The electronic and steric properties of substituents on the 3-phenyl ring play a crucial role in dictating the potency and selectivity of MAO inhibition.

-

Favorable Positions for Substitution: For potent MAO-B inhibition, the meta (3') and para (4') positions on the 3-phenyl ring appear to be the most favorable for substitution.[6][7]

-

Impact of Specific Substituents:

-

Methoxy Groups: The presence of methoxy groups on the 3-phenyl ring is often associated with enhanced MAO-B inhibition.[3]

-

Hydroxyl Groups: Hydroxylated derivatives have also shown significant inhibitory potential.[3]

-

Halogens: Halogen substituents, such as bromine, on the 3-phenyl ring can contribute to high MAO-B activity.[4]

-

Bulky Groups: Computational studies suggest that bulky groups on the phenyl ring may be favorable for MAO-B inhibitory activity.[4]

-

Quantitative Insights: A Tabular Summary of SAR

To provide a clear, comparative overview of the structure-activity relationships discussed, the following table summarizes the MAO inhibitory activities of representative 3-phenylcoumarin derivatives.

| Compound | R6 | R4 | 3-Phenyl Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| 1 | H | H | H | > 100 | 1.23 | > 81.3 | [6] |

| 2 | Cl | H | H | > 100 | 0.087 | > 1149 | [7] |

| 3 | Cl | H | 3'-OCH3 | > 100 | 0.001 | > 100000 | [7] |

| 4 | Cl | OH | H | > 100 | 0.452 | > 221 | [7] |

| 5 | CH3 | H | 3'-Br | > 100 | 0.000134 | > 746268 | [4] |

| 6 | H | H | 3',4'-(OH)2 | 27 | 3 | 9 | [8] |

Visualizing the Path to Inhibition: Logical and Experimental Workflows

To better illustrate the key concepts and processes involved in the development of 3-phenylcoumarin-based MAO inhibitors, the following diagrams are provided.

Caption: Key Structure-Activity Relationships of 3-Phenylcoumarins for MAO-B Inhibition.

Caption: Experimental Workflow for the Development of 3-Phenylcoumarin MAO Inhibitors.

Experimental Protocols: A Foundation for Self-Validating Research

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-phenylcoumarin derivatives, ensuring a high degree of scientific rigor and reproducibility.

Synthesis of 3-Phenylcoumarin Derivatives via Perkin Condensation

This protocol describes a general and widely applicable method for the synthesis of 3-phenylcoumarins.[8]

Materials:

-

Substituted salicylaldehyde

-

Substituted phenylacetic acid

-

Acetic anhydride

-

Triethylamine or sodium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of the appropriately substituted salicylaldehyde (1 equivalent), substituted phenylacetic acid (1.2 equivalents), and acetic anhydride (2.5 equivalents) is prepared in a round-bottom flask.

-

Triethylamine (2.5 equivalents) or anhydrous sodium acetate (1.5 equivalents) is added to the mixture.

-

The reaction mixture is heated to 140-160 °C with constant stirring for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then treated with a 10% sodium bicarbonate solution to remove any unreacted acidic impurities.

-

The solid is again collected by filtration, washed with water until the washings are neutral to litmus paper, and then dried.

-

The crude 3-phenylcoumarin is purified by recrystallization from a suitable solvent, typically ethanol, to afford the pure product.

-

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fluorometric Assay for MAO Inhibition

This protocol outlines a robust and sensitive method for determining the inhibitory potency (IC50) of 3-phenylcoumarin derivatives against MAO-A and MAO-B.[7][10]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

-

Amplex® Red reagent (or a similar horseradish peroxidase substrate)

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compounds (3-phenylcoumarin derivatives) dissolved in DMSO

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the MAO substrate in the assay buffer.

-

Prepare a reaction cocktail containing Amplex® Red and HRP in the assay buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer containing a final DMSO concentration of ≤1%.

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add 20 µL of the test compound or reference inhibitor solution. For control wells, add 20 µL of the assay buffer with DMSO.

-

Add 20 µL of the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 20 µL of the MAO substrate solution to each well.

-

Immediately add 40 µL of the Amplex® Red/HRP reaction cocktail to each well.

-

Incubate the plate at 37 °C for 30-60 minutes, protected from light.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion and Future Perspectives

The 3-phenylcoumarin scaffold has unequivocally established itself as a privileged structure in the design of potent and selective MAO inhibitors, particularly for the MAO-B isoform. The extensive body of research summarized in this guide illuminates the critical structure-activity relationships that govern the inhibitory potential of this class of compounds. The strategic placement of substituents on both the coumarin nucleus and the 3-phenyl ring provides a versatile platform for fine-tuning potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel 3-phenylcoumarin derivatives.

Future research in this area will likely focus on the development of multi-target ligands that can simultaneously modulate MAO activity and other relevant biological targets implicated in neurodegenerative diseases, such as cholinesterases and β-amyloid aggregation.[11] Furthermore, the exploration of novel synthetic methodologies and the application of advanced computational techniques will continue to drive the discovery of next-generation 3-phenylcoumarin-based therapeutics with enhanced efficacy and improved safety profiles.

References

-

Rauhamäki, S., Postila, P. A., Niinivehmas, S., Kortet, S., Schildt, E., Pasanen, M., ... & Parkkari, T. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]

-

Delogu, G. L., Serra, S., Quezada, E., Uriarte, E., Vilar, S., Tatonetti, N. P., ... & Viña, D. (2014). Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins. ChemMedChem, 9(8), 1672–1676. [Link]

-

Matos, M. J., Vilar, S., García-Morales, V., Tatonetti, N. P., Uriarte, E., Santana, L., & Viña, D. (2014). Insight into the functional and structural properties of 3-arylcoumarin as an interesting scaffold in monoamine oxidase B inhibition. ChemMedChem, 9(7), 1488–1500. [Link]

-

Matos, M. J., Terán, C., Pérez-Castillo, Y., Santana, L., Uriarte, E., & Viña, D. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules, 27(3), 903. [Link]

-

Matos, M. J., Vazquez-Rodriguez, S., Uriarte, E., Santana, L., & Viña, D. (2011). MAO inhibitory activity modulation: 3-phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & medicinal chemistry letters, 21(14), 4224–4227. [Link]

-

Delogu, G. L., Serra, S., Quezada, E., Uriarte, E., Vilar, S., Tatonetti, N. P., ... & Viña, D. (2014). Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins. ChemMedChem, 9(8), 1672–1676. [Link]

-

Sun, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Acta Materia Medica. [Link]

-

Monoamine Oxidase B - Wikipedia. [Link]

-

Matos, M. J., Santana, L., Uriarte, E., & Viña, D. (2010). A new series of 3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & medicinal chemistry letters, 20(18), 5157–5160. [Link]

-

Perkin reaction. (2018). Journal of Chemical and Pharmaceutical Research, 10(5), 1-3. [Link]

-

Matos, M. J., Pérez-Pinto, S., Viña, D., & Uriarte, E. (2010). Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. Molecular Diversity Preservation International. [Link]

-

Chimenti, F., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., ... & Sanna, M. L. (2009). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of medicinal chemistry, 52(8), 2835–2845. [Link]

-

Matos, M. J., Vilar, S., & Borges, F. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals, 14(11), 1143. [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. sciforum.net [sciforum.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2H-chromen-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the 3-Arylcoumarin Scaffold

Compound Identification and Physicochemical Properties

IUPAC Name: 3-(4-methoxyphenyl)chromen-2-one

Synonyms: 3-(4-Methoxyphenyl)coumarin

While a specific CAS Registry Number for 3-(4-Methoxyphenyl)-2H-chromen-2-one is not readily found in public databases, its identity is unequivocally established by its IUPAC name and chemical structure. The physicochemical properties of this compound can be predicted based on its structure, which are crucial for anticipating its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₆H₁₂O₃ | Provides the elemental composition. |

| Molecular Weight | 252.27 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and interaction with biological macromolecules. |

| Molar Refractivity | ~72 cm³ | Relates to molecular volume and polarizability. |

Table 1: Predicted Physicochemical Properties of this compound and their relevance in drug development.

Synthesis of this compound: The Perkin Reaction

The most established and versatile method for the synthesis of 3-arylcoumarins is the Perkin reaction.[1] This reaction facilitates the condensation of a salicylaldehyde with a phenylacetic acid in the presence of a dehydrating agent and a base.[4] For the synthesis of this compound, salicylaldehyde and 4-methoxyphenylacetic acid serve as the key starting materials.

Reaction Mechanism

The Perkin reaction proceeds through a multi-step mechanism involving the formation of an anhydride from the phenylacetic acid, followed by a condensation with the salicylaldehyde, and subsequent intramolecular cyclization and dehydration to yield the final 3-arylcoumarin.

Caption: Generalized workflow of the Perkin reaction for the synthesis of 3-arylcoumarins.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-arylcoumarins via the Perkin reaction and can be adapted for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

4-Methoxyphenylacetic acid

-

Acetic anhydride

-

Triethylamine

-

Ethanol

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylacetic acid (1.0 equivalent) in acetic anhydride (3.0 equivalents).

-

Addition of Reagents: To the solution, add salicylaldehyde (1.2 equivalents) and triethylamine (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Stir until a solid precipitate forms.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Spectroscopic Characterization

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~ 7.90 (s, 1H, H-4)

-

~ 7.60-7.20 (m, 6H, Ar-H)

-

~ 7.00 (d, J ≈ 8.8 Hz, 2H, Ar-H ortho to OMe)

-

~ 3.85 (s, 3H, OCH₃)

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~ 160.0 (C=O)

-

~ 159.5 (C-O of methoxy)

-

~ 153.0 (C-8a)

-

~ 140.0 (C-4)

-

~ 132.0 - 124.0 (Aromatic carbons)

-

~ 114.0 (Aromatic carbons ortho to OMe)

-

~ 55.5 (OCH₃)

Expected IR (KBr) ν (cm⁻¹):

-

~ 1720 (C=O, lactone)

-

~ 1610, 1580, 1510 (C=C, aromatic)

-

~ 1250 (C-O, ether)

Biological Activities and Therapeutic Potential

The 3-arylcoumarin scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a 4-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity